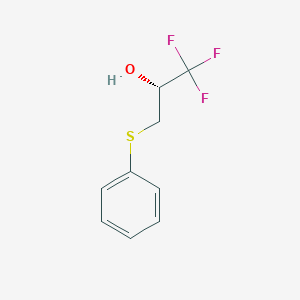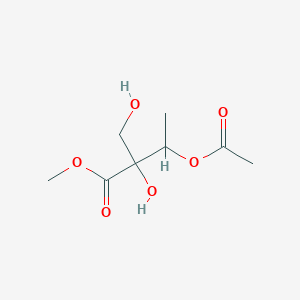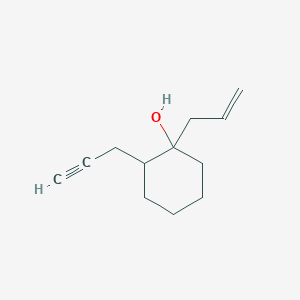
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of both an allyl and a propargyl group attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes:
Allylation and Propargylation of Cyclohexanol: Starting with cyclohexanol, allylation can be performed using allyl bromide in the presence of a base such as sodium hydride. Subsequently, propargylation can be achieved using propargyl bromide under similar conditions.
Cyclohexanone Derivatives: Another route involves the use of cyclohexanone derivatives, which undergo sequential allylation and propargylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The allyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol would depend on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-en-1-yl)-cyclohexanol: Lacks the propargyl group, leading to different chemical properties.
2-(Prop-2-yn-1-yl)cyclohexanol: Lacks the allyl group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
109433-08-1 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-prop-2-enyl-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-7-11-8-5-6-10-12(11,13)9-4-2/h1,4,11,13H,2,5-10H2 |
InChI-Schlüssel |
LPXLWDBPWQMJHE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCC1CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
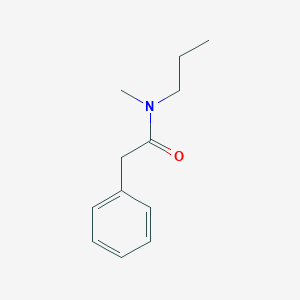
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
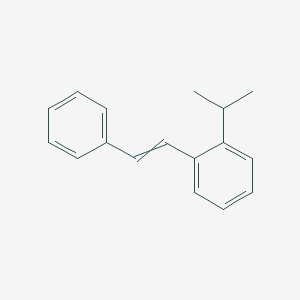
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
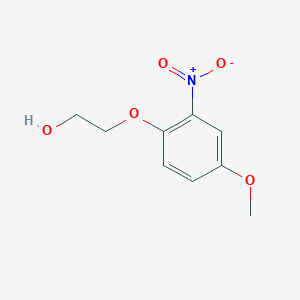
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)

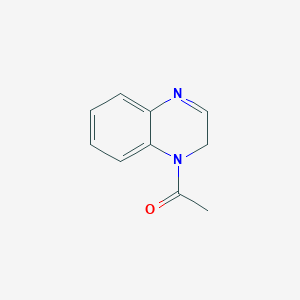

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
